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Introduction
The Modified Gomori Trichrome stain is a crucial histological technique, particularly renowned

for its application in muscle pathology. Originally developed by George Gömori, the one-step

method has been significantly refined, most notably by Engel and Cunningham, to enhance its

diagnostic utility for frozen muscle biopsy specimens.[1][2] This modified stain utilizes

Chromotrope 2R as the plasma stain and Fast Green FCF as the connective tissue fiber stain,

combined in a phosphotungstic acid solution.[1][3][4] The technique provides a vibrant and

differential staining of myofibrils, mitochondria, nuclei, and collagen, making it indispensable for

the evaluation of neuromuscular diseases.

Note on Reagents: The protocols and literature predominantly cite the use of Chromotrope 2R.

Specific modifications or protocols detailing the use of Chromotrope 2B are not readily found

in established scientific literature and may represent a less common variant.

Principle of Staining
The Modified Gomori Trichrome is a one-step staining procedure where Chromotrope 2R (a red

dye) and Fast Green FCF (a green dye) compete for binding to tissue components.[1][5]

Phosphotungstic acid is used as a differentiating agent; it facilitates the red staining of muscle

and cytoplasm while its tungstate ions are specifically absorbed by collagen, which then binds

the green counterstain.[5] The resulting polychromatic stain allows for clear visualization of
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various cellular and extracellular components. In muscle biopsies, this technique is

exceptionally sensitive for highlighting mitochondrial proliferation, which manifests as "ragged

red fibers," a hallmark of mitochondrial myopathies.[6]

Key Applications
Neuromuscular Disease Diagnosis: The stain is a cornerstone in the diagnostic evaluation of

muscle biopsies. It is used to identify pathological structures such as nemaline rods,

cytoplasmic bodies, and tubular aggregates.[7][8]

Mitochondrial Myopathy Assessment: It is the gold standard for identifying "ragged red

fibers," which are muscle fibers with excessive subsarcolemmal and intermyofibrillar

mitochondrial accumulations.[6][9]

Fibrosis Assessment: The stain effectively distinguishes collagenous connective tissue

(staining green) from normal muscle fibers, allowing for the qualitative and quantitative

assessment of fibrosis in conditions like muscular dystrophies and liver biopsies.[5][10]

General Histopathology: Beyond muscle, this technique is valuable in dermatopathology, and

for liver, renal, and cardiac biopsies to assess collagen deposition.[11]

Interpretation of Results
Proper interpretation requires experience and comparison with control tissues. The typical

staining pattern in skeletal muscle is as follows:

Tissue Component Expected Color

Nuclei Red-purple to dark blue/black

Myofibrils / Cytoplasm Green-blue to red

Mitochondria / Sarcoplasmic Reticulum Red

Collagen / Connective Tissue Green or pale green-blue

"Ragged Red Fibers" Bright red accumulations

Nemaline Rods & Cytoplasmic Bodies Red
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Table 1: Expected staining results for various tissue components with Modified Gomori

Trichrome stain using Chromotrope 2R.[1][11][12]

Quantitative Data Analysis
The Modified Gomori Trichrome stain can be used for quantitative analysis of muscle

architecture. Digital pathology software can analyze stained sections to measure various

parameters, providing objective data for research and clinical studies.

Parameter
Control/Wild
Type

Experimental/
Mutant

Finding Source

Muscle Fiber

Count
1,346 (avg.) 794 (avg.)

41% fewer fibers

post-nerve injury

and repair.

[13]

Muscle Content

(% of Area)
57% 29%

~50% lower

muscle content

post-nerve injury.

[13]

Fibers with

Central Nuclei
Lower incidence

Higher incidence

in Mutant COMP

mice.

Increased central

nuclei suggest

muscle stress

and remodeling.

[14]

Table 2: Summary of quantitative data from studies utilizing trichrome staining for muscle

analysis.

Experimental Protocols
The following are detailed protocols for the Engel-Cunningham modification of the Gomori

Trichrome stain for both frozen and formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Reagent Preparation
Gomori Trichrome Staining Solution:

Chromotrope 2R: 0.6 g
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Fast Green FCF: 0.3 g

Phosphotungstic Acid: 0.6 g

Glacial Acetic Acid: 1.0 ml

Deionized Water: 100 ml

Preparation: Combine the dry ingredients, add the glacial acetic acid, and let the mixture

stand for 30 minutes to ripen. Add the deionized water. Adjust the final pH to 3.4 using 1N

NaOH. The solution should be prepared weekly and stored at room temperature.[1]

Differentiating Solution (0.2% Acetic Acid):

Glacial Acetic Acid: 2.0 ml

Deionized Water: 1000 ml[1]

Nuclear Stain:

Harris Hematoxylin (acidified) is commonly used.[1][2]

Protocol 1: For Snap-Frozen Muscle Tissue
This protocol is optimized for unfixed, snap-frozen cryostat sections, which is the preferred

method for muscle biopsy evaluation.[1]

Sectioning: Cut 10-16 µm sections from the snap-frozen muscle block in a cryostat. Mount

sections on coverslips or slides.[1][11]

Drying: Allow sections to air-dry for at least 10 minutes.[15]

Rehydration (Optional but Recommended): Rehydrate sections in tap water for up to 10

minutes.[15]

Nuclear Staining: Immerse sections in Harris Hematoxylin for 5 minutes.[1][2]

Washing: Rinse thoroughly with tap water until the water runs clear.[1][11]
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Trichrome Staining: Immerse sections in the Gomori Trichrome staining solution for 10

minutes.[1][11]

Differentiation: Briefly dip the sections (a few dips) in the 0.2% Acetic Acid solution to remove

excess red stain. This step is critical and may require optimization.[1][11]

Dehydration: Dehydrate rapidly through ascending grades of alcohol: 95% ethanol (2

changes), followed by 100% ethanol (2 changes).[1][11]

Clearing: Clear the sections in xylene (2-3 changes).[1][11]

Mounting: Mount the coverslip onto a slide using a resinous mounting medium.[11][16]

Protocol 2: For FFPE Tissue Sections
This protocol is for tissues that have been fixed in formalin and embedded in paraffin.[11]

Sectioning and Deparaffinization: Cut 4-5 µm sections. Deparaffinize sections in xylene (2

changes, 5-6 minutes each).

Rehydration: Rehydrate through descending grades of alcohol: 100% ethanol (2 changes, 2

minutes each), 95% ethanol (2 changes, 2 minutes each), and 70% ethanol (2 changes, 2

minutes each).

Washing: Rinse in distilled water for 5 minutes.

Staining Procedure: Follow steps 4-10 from Protocol 1 (For Snap-Frozen Muscle Tissue).

Visualized Workflow and Logic
The following diagrams illustrate the experimental workflow for the Modified Gomori Trichrome

stain.
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Experimental Workflow for Modified Gomori Trichrome Stain

Sample Type FFPE Preparation

Staining Protocol Finalization

Sample Preparation

Frozen Tissue
(10-16 µm sections)

FFPE Tissue
(4-5 µm sections)

Nuclear Stain
(Harris Hematoxylin, 5 min)
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(Xylene)
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Trichrome Stain
(Gomori Solution, 10 min)

Differentiate
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(Resinous Medium) Microscopy
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Caption: Workflow for Modified Gomori Trichrome Staining.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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